ETHYL 2-[2-(2-ETHOXYBENZOYLOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(2-ETHOXYBENZOYLOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2-ETHOXYBENZOYLOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea under controlled conditions.
Acylation: The intermediate product is then acylated using 2-ethoxybenzoyl chloride to introduce the ethoxybenzoyloxy group.
Amidation: The acylated product undergoes amidation with acetamide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2-ETHOXYBENZOYLOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiazoles, substituted thiazoles.
Scientific Research Applications
ETHYL 2-[2-(2-ETHOXYBENZOYLOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-ETHOXYBENZOYLOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
ETHYL 2-[2-(2-ETHOXYBENZOYLOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxybenzoyloxy and acetamido groups enhance its potential for diverse applications compared to other thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-(2-ethoxybenzoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-24-13-9-7-6-8-12(13)16(22)26-10-14(21)20-18-19-11(3)15(27-18)17(23)25-5-2/h6-9H,4-5,10H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRVZQZGLFOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC(=O)NC2=NC(=C(S2)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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